![molecular formula C47H76O18 B569783 Bacoside A3 CAS No. 157408-08-7](/img/structure/B569783.png)
Bacoside A3
Overview
Description
Bacoside A3 is a triterpenoid saponin and one of the major active constituents in Bacopa monnieri . It’s a part of a mixture of chemical compounds known as bacosides, which also include bacopaside II, jujubogenin isomer of bacopasaponin C, and bacopasaponin C . These compounds have been studied for their potential neuroprotective activity .
Synthesis Analysis
Bacoside A3 is naturally found in Bacopa monnieri. A novel bioavailable bacoside formulation, Cognique®, was prepared through the preservation of bacosides with a complete natural matrix including gingerols and rosemary extracts . This formulation was confirmed to be successful by different instrumental methods .Molecular Structure Analysis
The molecular formula of Bacoside A3 is C47H76O18 . It has an average mass of 929.096 Da and a monoisotopic mass of 928.503174 Da .Chemical Reactions Analysis
Bacoside A3 is a part of the bacoside A mixture, which includes four triglycosidic saponins: bacoside A3, bacopaside II, and jujubogenin isomers of bacopasaponin C . The Polar-Nonpolar-Sandwich (PNS) technology has been used to preserve these bioactive components, particularly bacosides .Physical And Chemical Properties Analysis
Bacoside A3 has a density of 1.4±0.1 g/cm3 and a molar refractivity of 229.9±0.4 cm3 . It has 18 H bond acceptors, 10 H bond donors, and 10 freely rotating bonds . Its polar surface area is 276 Å2 .Scientific Research Applications
Reference Standard in Chromatography
Bacoside A3 is used as a reference standard in the determination of bacoside A3 content in Bacopa monnieri extracts using reversed-phase high-performance liquid chromatography (RP-HPLC) .
Neuroprotective Effects
Research indicates that bacoside A3 exhibits neuroprotective effects by preventing β-amyloid-mediated suppression of cell viability, inhibiting oxidative radicals, and reducing synthesis of inflammatory markers, which has therapeutic potential for Alzheimer’s disease .
Cognitive Enhancement
Bacoside A3 is associated with cognitive effects such as repairing damaged neurons, promoting kinase activity, restoring synaptic activity, and improving nerve transmission, which contributes to enhanced memory and cognitive performance .
Antioxidant Activity
The compounds in Bacopa monnieri , including bacoside A3, demonstrate potential antioxidant properties that may contribute to brain health and protection against neurodegenerative conditions .
Mechanism of Action
Target of Action
Bacoside A3, a triterpenoid saponin, is one of the major active constituents in Bacopa monnieri . It has been found to have neuroprotective activity .
Mode of Action
Research indicates that bacosides, including bacoside a3, have various mechanisms of action such as acetylcholinesterase inhibition, b-complex activation of vitamin acetyltransferase, β-amyloid reduction, enhanced cerebral blood flow, and amine synergy .
Biochemical Pathways
Bacosides, including Bacoside A3, are known to affect several biochemical pathways. They have been shown to have anti-ageing, anticancer, anticonvulsant, antidepressant, anti-emetic, anti-inflammatory, and antibacterial properties in a variety of pre-clinical and clinical studies . .
Result of Action
Bacoside A3 has been shown to have neuroprotective activity . It has been suggested that Bacoside A3 may prevent β-amyloid-mediated suppression of cell viability, inhibit the generation of oxidative radicals, PGE2, and synthesis of iNOS . These molecular and cellular effects contribute to its potential therapeutic effects in conditions like Alzheimer’s disease .
Action Environment
The production of Bacosides, including Bacoside A3, in Bacopa monnieri is influenced by various environmental factors and species variations . In natural conditions, the production of Bacoside A3 is low due to these factors . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can be used to enhance the production of Bacosides by providing essential media, nutrients, and optimum growth conditions .
Safety and Hazards
Future Directions
The existence of synergistic effects of bacosides, extracts of rosemary, and gingerols in Cognique® can be utilized as a natural nutritional supplement for supporting neuroprotective effect and cognition improvement through maintenance of gut-brain axis . Future studies will investigate the efficacy, safety, and improvement of normal cognitive function in human volunteers .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVGTJBRPBOPH-INTDMYAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318255 | |
Record name | Bacoside A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bacoside A3 | |
CAS RN |
157408-08-7 | |
Record name | Bacoside A3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157408-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bacoside A3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157408087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacoside A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACOSIDE A3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S862DJ73F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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